2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O5S and its molecular weight is 405.4. The purity is usually 95%.
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Biological Activity
2-(4-fluorophenoxy)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A fluorophenoxy group
- An oxadiazole moiety
- A methylsulfonyl substituent
This unique arrangement suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets. The oxadiazole ring is known for its role in enhancing the binding affinity to proteins involved in disease pathways. Additionally, the methylsulfonyl group may contribute to increased solubility and bioavailability, enhancing the compound's overall efficacy.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that related oxadiazole derivatives show cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (values typically range from low micromolar to nanomolar concentrations) .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds:
- Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity .
Case Studies
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5S/c1-28(24,25)15-8-2-12(3-9-15)10-17-21-22-18(27-17)20-16(23)11-26-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGUNKQINPCOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.